![molecular formula C11H12BrN3O B6591563 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416713-37-5](/img/structure/B6591563.png)
6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine is a chemical compound that belongs to the pyrazolo[4,3-c]pyridine family. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Liquid Crystal Behavior
The compound is a key intermediate in the synthesis of oligomers and polymers that exhibit fascinating liquid crystal behavior . Nematic behavior is observed for certain variants of the compound, and the nematic-isotropic transition temperature increases in a linear manner .
Bromination Reaction in Organic Chemistry
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
Substrate for Reductive Aldol Coupling
The compound is used as a substrate in a study of a rhodium-catalyzed, reductive aldol coupling with divinyl ketones leading to syn ß-hydroxyenones .
Antitumor Activity
Some derivatives of the compound have shown promising antitumor activity against liver carcinoma (HEPG2-1), while most of the tested compounds showed moderate activity .
Synthesis of Tris[(pyridyl)methyl]amine Ligands
The compound is a useful building block for the synthesis of Tris[(pyridyl)methyl]amine ligands .
Synthesis of Diverse Liquid Crystalline Materials
The compound has been used in the design of a structurally diverse range of new liquid crystalline materials revealing new phase behavior and underpinning new applications .
Synthesis of Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate
2-(6-Bromohexyloxy)tetrahydro-2H-pyran may be used as a reactant in the synthesis of diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate .
Synthesis of 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol
2-(6-Bromohexyloxy)tetrahydro-2H-pyran may also be used in the synthesis of 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol .
Mechanism of Action
Mode of Action
It’s worth noting that many pyrazolo-pyridine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Pyrazolo-pyridine derivatives are often involved in a wide range of biochemical processes, including signal transduction, gene expression, and cell cycle regulation .
properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJZEXOGWMVCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine |
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